4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine
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Overview
Description
4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a 5-chlorothiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the benzyloxy methyl group: This step often involves the use of benzyl halides in the presence of a base to form the benzyloxy methyl group.
Attachment of the 5-chlorothiophene-2-carbonyl group: This can be done through acylation reactions using 5-chlorothiophene-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
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Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-7-6-16(23-17)18(21)20-10-8-15(9-11-20)13-22-12-14-4-2-1-3-5-14/h1-7,15H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVTCRQHYIPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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